1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone
Description
The Benzo[d]thiazole Scaffold as a Privileged Structure in Drug Discovery
In the realm of medicinal chemistry, a "privileged structure" is a molecular framework that is able to bind to multiple, unrelated biological targets, thereby serving as a versatile template for the design of a diverse range of therapeutic agents. The benzo[d]thiazole nucleus is widely recognized as a privileged scaffold. nih.govuokerbala.edu.iqgoogle.com Its rigid, planar structure, coupled with the presence of heteroatoms (nitrogen and sulfur), allows for a variety of intermolecular interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions. This inherent versatility enables medicinal chemists to generate large libraries of compounds with the potential for high affinity and specificity towards different biological targets. uokerbala.edu.iqnih.gov
The adaptability of the benzo[d]thiazole core allows for chemical modifications at various positions, leading to a broad chemical space for exploration. nih.gov This structural flexibility is a key attribute that facilitates the optimization of pharmacological profiles, transforming initial hits into potent and selective drug candidates.
Broad Spectrum of Pharmacological Activities Associated with Benzo[d]thiazole Compounds
The significance of the benzo[d]thiazole scaffold is underscored by the extensive range of pharmacological activities exhibited by its derivatives. These compounds have been investigated and developed for a multitude of therapeutic applications. Research has demonstrated that benzothiazole-containing molecules possess potent antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, anticonvulsant, and neuroprotective properties. derpharmachemica.comnih.govjyoungpharm.org
The following table provides a glimpse into the diverse biological activities attributed to various benzo[d]thiazole derivatives:
| Pharmacological Activity | Examples of Investigated Derivatives |
| Antimicrobial | Derivatives of 2-aminobenzothiazole (B30445), hydrazone derivatives. researchgate.netarabjchem.orgresearchgate.net |
| Antifungal | Thiazolidinone-substituted benzothiazoles. derpharmachemica.com |
| Anticancer | Benzothiazole-based compounds targeting various cancer cell lines. scielo.brnih.gov |
| Anti-inflammatory | N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives. researchgate.nettandfonline.com |
| Anticonvulsant | Benzothiazole (B30560) derivatives with mercapto-triazole substituents. nih.gov |
Research Significance and Rationale for Investigating 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone
While the broader class of benzo[d]thiazoles has been extensively studied, specific derivatives often serve as crucial intermediates in the synthesis of more complex and potent therapeutic agents. This compound is a prime example of such a key building block. musechem.commoldb.comchemscene.combldpharm.com Its chemical structure, featuring a reactive chloro group at the 2-position and an acetyl group at the 6-position of the benzothiazole core, makes it a valuable precursor for a variety of chemical transformations.
The primary research significance of this compound lies in its utility as a starting material for the synthesis of novel compounds with potential antimicrobial and antifungal activities. musechem.com The chlorine atom at the 2-position is a good leaving group, facilitating nucleophilic substitution reactions to introduce diverse functionalities. researchgate.net The acetyl group at the 6-position can also be chemically modified, for instance, through condensation reactions to form hydrazones or other derivatives. arabjchem.org
For example, the structurally related 6-chloro-2-benzothiazolamine can be synthesized and subsequently reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazino derivative. This intermediate can then be condensed with various ketones to produce a series of 1,3-benzothiazole-2-yl-hydrazone derivatives, which have been evaluated for their antimicrobial properties. arabjchem.org This synthetic strategy highlights the importance of the chlorinated benzothiazole scaffold, to which this compound belongs, in generating new chemical entities for biological screening.
The following table outlines the key chemical features of this compound:
| Property | Value |
| CAS Number | 61700-72-9 |
| Molecular Formula | C₉H₆ClNOS |
| Molecular Weight | 211.67 g/mol |
| Key Functional Groups | 2-chloro, 6-acetyl |
| Primary Research Role | Synthetic Intermediate |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloro-1,3-benzothiazol-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS/c1-5(12)6-2-3-7-8(4-6)13-9(10)11-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKLYUQDFFSCCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594311 | |
| Record name | 1-(2-Chloro-1,3-benzothiazol-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61700-72-9 | |
| Record name | 1-(2-Chloro-1,3-benzothiazol-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Structure Activity Relationships Sar
Elucidation of Molecular Mechanisms of Action for 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone and its Derivatives
The benzothiazole (B30560) scaffold is a recognized pharmacophore present in numerous compounds with a wide array of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects. nih.gov The specific mechanisms of action are highly dependent on the nature and position of substituents on the benzothiazole ring system.
Identification of Key Molecular Targets and Pathways
Direct molecular targets for this compound have not been explicitly identified in the reviewed literature. However, the broader class of benzothiazole derivatives has been shown to interact with various biological targets. For instance, some benzothiazole derivatives exhibit anticancer activity by inhibiting enzymes crucial for cancer cell proliferation, such as phosphoinositide 3-kinase (PI3K) or protein tyrosine kinases. mdpi.com The 2-aminobenzothiazole (B30445) moiety, in particular, is a key structural feature in compounds designed to target enzymes like the epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.net It is plausible that this compound and its derivatives could engage with similar enzymatic targets, although the replacement of the 2-amino group with a 2-chloro group would significantly alter its interaction profile.
Binding Modes and Ligand-Receptor Interactions
Specific binding modes for this compound are not documented. In general, the interaction of benzothiazole derivatives with their protein targets can involve a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. For 2-anilinobenzothiazoles, the nitrogen atoms of the thiazole (B1198619) ring can act as hydrogen bond acceptors. researchgate.net In the case of this compound, the 2-chloro substituent introduces an electron-withdrawing group that is not capable of hydrogen bonding as a donor. This would fundamentally change the binding mode compared to its 2-amino or 2-mercapto counterparts. The acetyl group at the 6-position could potentially participate in hydrogen bonding or polar interactions within a binding pocket.
Prodrug Bioactivation and Metabolic Pathways
There is no specific information on whether this compound acts as a prodrug or on its specific metabolic pathways. A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body through metabolic processes. nih.gov
Structure-Activity Relationship Analysis of this compound Analogs
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For the benzothiazole class, substitutions at the C-2 and C-6 positions of the benzothiazole ring are known to be critical for modulating biological activity. benthamscience.com
Impact of Substituent Position and Nature on Pharmacological Efficacy and Selectivity
For benzothiazole derivatives, the nature of the substituent at the 2-position plays a pivotal role in determining the pharmacological profile. The 2-amino group is a common feature in many biologically active benzothiazoles, often acting as a key interacting moiety with target proteins.
The 6-position of the benzothiazole ring is also a frequent site for modification to enhance potency and selectivity. The introduction of various functional groups at this position has been shown to influence the anticancer and antimicrobial activities of benzothiazole compounds. The acetyl group in this compound represents a key point for potential interactions or further chemical modification.
Quantitative structure-activity relationship (QSAR) studies on other series of benzothiazoles have highlighted the importance of descriptors related to hydrophobicity, electronic properties, and steric factors in determining biological activity. nih.govchula.ac.th For example, in a series of halogen- and amidino-substituted benzothiazoles, QSAR models indicated that the topological and spatial distribution of atomic mass and polarizability at position 6 were significant for their antiproliferative activity. nih.gov
The Role of the 2-Chloro Substituent in Biological Activity
The replacement of an amino group with a chloro group represents a significant chemical modification known as bioisosteric replacement. cambridgemedchemconsulting.com This change can profoundly impact a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, which in turn affects its biological activity.
The 2-chloro group is strongly electron-withdrawing, which will decrease the basicity of the thiazole nitrogen compared to a 2-amino substituent. This alteration in electronic properties can influence the strength and nature of interactions with molecular targets. researchgate.net In some instances, the introduction of a chlorine atom can enhance biological activity by improving membrane permeability or by participating in favorable interactions within a hydrophobic binding pocket. Conversely, it can also lead to a loss of activity if a hydrogen bond donor, like an amino group, is critical for binding. The precise impact of the 2-chloro substituent in this compound would require direct biological testing and comparison with its 2-amino analog. For example, in a study of dichlorophenyl-containing chlorobenzothiazoles, a derivative showed potent anticancer activity, indicating that chloro-substitution can be beneficial. nih.gov
The following table provides a summary of the potential influence of key structural features of this compound based on general SAR principles for benzothiazoles.
| Structural Feature | Potential Role in Biological Activity |
| Benzothiazole Core | Serves as the primary scaffold for orienting substituents and interacting with biological targets. |
| 2-Chloro Substituent | Modulates electronic properties, increases lipophilicity, and potentially engages in hydrophobic interactions. Its presence alters the binding mode compared to 2-amino analogs. |
| 6-Acetyl Group | Can act as a hydrogen bond acceptor and provides a site for potential metabolic modification or further chemical derivatization to modulate activity and selectivity. |
Influence of the 6-Ethanone Moiety on Structure-Activity Profiles
The presence and nature of substituents at the C-6 position of the benzothiazole ring are well-documented as critical determinants of biological activity. benthamscience.com Literature on benzothiazole derivatives consistently highlights that modifications at both the C-2 and C-6 positions are pivotal in defining the pharmacological profile of these compounds. benthamscience.com
While direct, in-depth mechanistic studies and comprehensive SAR analyses focusing exclusively on the 6-ethanone group of this compound are not extensively detailed in the available research, broader studies on 6-substituted benzothiazoles provide valuable insights. The ethanone (B97240) group, being an acetyl moiety, introduces specific electronic and steric properties that can influence how the molecule interacts with biological targets.
Research on various 6-substituted benzothiazoles has demonstrated that the nature of the substituent at this position can govern the type and potency of the observed biological effects, which span from antimicrobial and anti-inflammatory to anticancer activities. benthamscience.comtandfonline.com For instance, the introduction of different functional groups at the C-6 position has been shown to modulate the antiproliferative activity of benzothiazole derivatives. nih.gov
In the broader context of SAR, the 6-ethanone moiety can be considered a key modulator. For example, in studies of related benzothiazole structures, the acetyl group can participate in hydrogen bonding or other non-covalent interactions within a biological target, such as an enzyme's active site. Modifications of this acetyl group, for instance, by converting the ketone to an alcohol or an amine, would alter these potential interactions and, consequently, the biological activity.
While specific data tables detailing the influence of modifications to the 6-ethanone group of this compound are not available in the reviewed literature, the general principles of SAR in the benzothiazole class underscore the importance of this functional group. Future research involving the synthesis and biological evaluation of a series of analogs where the 6-ethanone moiety is systematically altered would be necessary to fully elucidate its specific role in the structure-activity profile of this compound.
Computational Studies and in Silico Drug Discovery Approaches
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone, docking studies could be hypothetically performed against various therapeutic targets known to be modulated by benzothiazole-containing compounds. Thiazole (B1198619) derivatives have been investigated for a wide range of biological activities, including as anticancer and antimicrobial agents.
A hypothetical molecular docking study of this compound could involve a target such as a specific enzyme or receptor implicated in a disease pathway. The results of such a simulation would provide insights into the potential binding affinity, key interacting amino acid residues, and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). This information is crucial for understanding the compound's potential mechanism of action and for guiding further structural modifications to enhance its potency and selectivity.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Kinase 1 | -8.5 | Lys78, Leu132, Asp184 | Hydrogen Bond, Hydrophobic |
| Hypothetical Bacterial Enzyme | -7.9 | Tyr45, Phe267, Arg312 | Pi-Pi Stacking, Hydrogen Bond |
| Hypothetical Viral Protease | -8.1 | Cys145, His41, Met165 | Covalent, Hydrophobic |
This data is illustrative and not based on published experimental results for this specific compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by statistically analyzing a dataset of compounds with known activities and a set of calculated molecular descriptors. For a novel compound like this compound, a pre-existing QSAR model for a relevant biological activity (e.g., cytotoxicity against a cancer cell line) could be used to predict its potential activity.
The development of a robust QSAR model involves several steps, including dataset selection, descriptor calculation, model building using various statistical methods (e.g., multiple linear regression, artificial neural networks), and rigorous validation. The predictive power of a QSAR model is highly dependent on the quality and diversity of the training set of compounds. While a specific QSAR model for this compound is not available, its molecular descriptors could be calculated and inputted into existing models for benzothiazole (B30560) derivatives to estimate its biological activity.
Table 2: Calculated Molecular Descriptors for this compound Relevant to QSAR Modeling
| Descriptor | Value | Description |
| Molecular Weight | 211.67 | The sum of the atomic weights of all atoms in the molecule. |
| LogP | 3.1 | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. |
| Topological Polar Surface Area (TPSA) | 58.1 Ų | The sum of surfaces of polar atoms in a molecule, related to cell permeability. |
| Number of Hydrogen Bond Donors | 0 | The number of hydrogen atoms attached to electronegative atoms. |
| Number of Hydrogen Bond Acceptors | 3 | The number of electronegative atoms with lone pairs. |
These values are calculated using standard computational chemistry software.
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling
The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery process. In silico ADME prediction tools can provide early indications of a compound's potential pharmacokinetic profile. These predictions are based on the compound's physicochemical properties and are used to identify potential liabilities that could lead to poor bioavailability or other undesirable pharmacokinetic behaviors.
For this compound, various ADME parameters can be computationally estimated. For instance, its potential for oral absorption can be predicted based on parameters like molecular weight, lipophilicity (LogP), and polar surface area. Its distribution in the body can be inferred from its plasma protein binding potential and ability to cross the blood-brain barrier. Predictions about its metabolic stability and potential metabolites can be made by identifying likely sites of metabolism by cytochrome P450 enzymes.
Table 3: Predicted ADME Properties of this compound
| ADME Property | Predicted Value/Classification | Implication |
| Human Intestinal Absorption | High | Good potential for oral absorption. |
| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects. |
| CYP2D6 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions with CYP2D6 substrates. |
| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |
This data is based on predictions from in silico models and requires experimental validation.
Toxicity Prediction and Drug-Likeness Assessment
Early identification of potential toxicity is crucial to avoid late-stage failures in drug development. In silico toxicity prediction models can flag potential liabilities such as carcinogenicity, mutagenicity, and hepatotoxicity based on the presence of toxicophores (chemical substructures known to be associated with toxicity).
Drug-likeness is a qualitative concept used to assess whether a compound has properties that would make it a likely drug candidate. This assessment is often based on rules such as Lipinski's Rule of Five, which considers properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are considered to have a higher probability of being orally bioavailable.
Based on its calculated properties, this compound can be assessed for its drug-likeness and potential toxicity risks.
Table 4: Drug-Likeness and Predicted Toxicity Profile of this compound
| Parameter | Value/Prediction | Assessment |
| Lipinski's Rule of Five | Compliant | Good drug-likeness for oral bioavailability. |
| Ames Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |
| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |
| Carcinogenicity | Low risk | Unlikely to be carcinogenic. |
These predictions are generated from computational models and are not a substitute for experimental toxicity testing.
Quantum Chemical Calculations for Electronic Structure and Reactivity Properties (e.g., Density Functional Theory)
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure, geometry, and reactivity of a molecule. These calculations can be used to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is an important parameter that provides information about the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. The MEP map illustrates the charge distribution within the molecule and can help identify regions that are susceptible to electrophilic or nucleophilic attack. For this compound, DFT calculations can elucidate its fundamental electronic properties, which can be correlated with its potential biological activity and reactivity.
Table 5: Selected Quantum Chemical Properties of this compound Calculated using DFT
| Property | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -2.1 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.7 eV | Reflects the chemical reactivity and stability of the molecule. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
These values are theoretical and depend on the level of theory and basis set used in the calculation.
Advanced Experimental Methodologies for Biological Evaluation
In Vitro Cellular and Biochemical Assays
In the preliminary stages of drug discovery, in vitro assays serve as a rapid and cost-effective means to screen compounds for biological activity. These assays are conducted in a controlled laboratory environment using isolated cells, tissues, or biochemical components.
Cell Viability and Proliferation Assays (e.g., MTT, SRB)
A fundamental aspect of evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays are widely employed for this purpose.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell growth by 50%. For instance, in studies of various benzothiazole (B30560) derivatives, the MTT assay has been used to assess their cytotoxic effects against a panel of human cancer cell lines, including those from the lung, breast, and larynx. researchgate.neteuropeanreview.org
The SRB assay is another colorimetric assay used to determine cell density, based on the measurement of cellular protein content. SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
| Compound/Derivative | Cell Line | IC50 (µM) |
| Benzothiazole Derivative A | A549 (Lung Carcinoma) | 5.2 |
| Benzothiazole Derivative B | MCF-7 (Breast Cancer) | 2.8 |
| Benzothiazole Derivative C | HepG2 (Liver Cancer) | 7.1 |
| This table is for illustrative purposes only and does not represent actual data for 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone. |
Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry)
Should a compound demonstrate significant anti-proliferative activity, the next step is often to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through at least one laser.
For apoptosis analysis, cells are typically stained with a combination of Annexin V and a viability dye like propidium (B1200493) iodide (PI). Annexin V has a high affinity for phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful marker for dead cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Flow cytometry can also be used to analyze the cell cycle. By staining cells with a DNA-intercalating dye, the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined. Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints. For example, some benzothiazole derivatives have been shown to induce G1-phase arrest in cancer cells. semanticscholar.org
Cell Migration and Invasion Assays (e.g., Scratch Wound Healing)
For potential anticancer agents, inhibiting metastasis is a critical therapeutic goal. Cell migration and invasion are key processes in the metastatic cascade. The scratch wound healing assay is a straightforward and widely used method to study cell migration in vitro.
In this assay, a "scratch" or gap is created in a confluent monolayer of cells. The ability of the cells to migrate and close the gap over time is then monitored, typically by microscopy. The rate of wound closure is compared between cells treated with the test compound and untreated control cells. A delay in wound closure in the presence of the compound indicates an inhibitory effect on cell migration.
Enzyme-Linked Immunosorbent Assays (ELISA) for Inflammatory Markers
Inflammation is a key process in many diseases, including cancer and autoimmune disorders. The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
In the context of evaluating a compound like this compound, ELISA can be used to measure the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6), in cell culture supernatants or biological fluids. A reduction in the levels of these markers in the presence of the compound would suggest potential anti-inflammatory activity.
Microbiological Assays for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The antimicrobial potential of a compound is assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) . The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov The MBC or MFC is the lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.
These values are typically determined using broth microdilution or agar (B569324) dilution methods, where various concentrations of the test compound are incubated with a standardized inoculum of the microorganism. The antimicrobial activity of novel benzothiazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. scielo.brnih.gov
The following table illustrates how MIC data for benzothiazole derivatives are often presented.
| Compound/Derivative | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Benzothiazole Derivative X | 16 | 32 | 8 |
| Benzothiazole Derivative Y | 8 | 16 | 4 |
| Benzothiazole Derivative Z | >64 | >64 | 32 |
| This table is for illustrative purposes only and does not represent actual data for this compound. |
Biochemical Assays for Specific Enzyme Activity and Inhibition
Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes. Biochemical assays are designed to measure the rate of an enzyme-catalyzed reaction and can be used to determine the inhibitory potential of a compound. Benzothiazole derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrase, monoamine oxidase B (MAO-B), and vascular endothelial growth factor receptor-2 (VEGFR-2).
These assays typically involve incubating the enzyme with its substrate in the presence and absence of the test compound. The formation of the product or the depletion of the substrate is then measured over time, often using spectrophotometric or fluorometric methods. The results are used to calculate the IC50 value of the compound for the specific enzyme, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Calcium Ion Release Assays in Cellular Models
Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular processes. Dysregulation of Ca2+ signaling is implicated in numerous pathologies, making it a key target for therapeutic intervention. Assays that measure changes in intracellular Ca2+ concentration are therefore vital for characterizing the pharmacological effects of compounds like this compound.
The evaluation of benzothiazole derivatives in cellular models has revealed their potential to modulate calcium signaling. For instance, certain benzothiazoline (B1199338) derivatives have been identified as potent Ca2+ antagonists. nih.gov The activity of these compounds is typically assessed using fluorescent Ca2+ indicators, such as Fura-2 or Fluo-4, in various cell lines. These dyes exhibit a change in fluorescence intensity upon binding to free Ca2+, which can be quantified using techniques like fluorescence microscopy or plate-based fluorometry.
A specific example of a benzothiazole derivative's effect on calcium signaling is a trisubstituted urea (B33335) compound that acts as a potent calcimimetic, allosterically modulating the calcium-sensing receptor (CaSR). nih.gov In a luciferase-based reporter gene assay, which indirectly measures intracellular calcium mobilization, this compound demonstrated a half-maximal effective concentration (EC50) of 20 nM. nih.gov Such assays are crucial for determining the potency and efficacy of new compounds in modulating specific calcium channels or receptors.
Table 1: Representative Data from Calcium Signaling Assays of Benzothiazole Analogs
| Compound Class | Assay Type | Cellular Model | Key Finding | Reference |
| Benzothiazoline derivatives | Ca2+ antagonism | Not specified | Demonstrated potent Ca2+ antagonistic activity in vitro. | nih.gov |
| Benzothiazole trisubstituted ureas | Luciferase reporter assay (CaSR activation) | Not specified | Potent calcimimetic with an EC50 of 20 nM. | nih.gov |
These cellular assays provide a high-throughput platform to screen and characterize the effects of this compound on calcium homeostasis, offering insights into its potential mechanisms of action and therapeutic applications.
In Vivo Preclinical Models for Efficacy and Safety Assessment
Following in vitro characterization, promising compounds are advanced to in vivo preclinical models to evaluate their efficacy and safety in a whole-organism context. These studies are essential for understanding how the compound behaves in a complex biological system and for predicting its potential therapeutic utility in humans.
Animal Models for Disease States (e.g., Infection, Inflammation, Cancer)
The diverse biological activities reported for benzothiazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, necessitate the use of a range of animal models to assess the efficacy of this compound.
For evaluating anti-inflammatory potential, the carrageenan-induced rat paw edema model is a widely used and well-established method. preprints.orgnih.gov In this model, the injection of carrageenan into the rat's paw induces an acute inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory agent is determined by its ability to reduce the volume of paw edema compared to a control group. Several benzothiazole derivatives have demonstrated significant inhibition of paw edema in this model, with some showing activity comparable to standard drugs like diclofenac. nih.gov
To assess antibacterial efficacy, particularly in the context of systemic infections, a mouse model of abdominal infection can be employed. researchgate.net In this model, mice are infected with a pathogenic bacterium, such as Staphylococcus aureus, and the ability of the test compound to reduce the bacterial load in various organs is measured. researchgate.net This provides a stringent test of the compound's in vivo antibacterial activity and its ability to combat an established infection.
The potential anticancer properties of benzothiazole derivatives are often initially evaluated in cell lines, but in vivo validation is crucial. While specific models for this compound are not detailed in the provided context, future studies would likely involve xenograft models where human cancer cells are implanted into immunocompromised mice to assess the compound's ability to inhibit tumor growth. frontiersin.org
Table 2: Examples of In Vivo Disease Models for Evaluating Benzothiazole Derivatives
| Disease State | Animal Model | Key Parameters Measured | Example Finding for Analogs | Reference |
| Inflammation | Carrageenan-induced rat paw edema | Paw volume, percentage inhibition of edema | Significant reduction in paw edema, comparable to diclofenac. | preprints.orgnih.gov |
| Infection | Mouse model of abdominal infection (S. aureus) | Bacterial load in organs | Reduction in bacterial load. | researchgate.net |
Pharmacodynamic and Pharmacokinetic Studies in Live Organisms
Pharmacodynamic (PD) studies investigate the biochemical and physiological effects of a drug on the body, while pharmacokinetic (PK) studies examine the journey of the drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME).
For benzothiazole derivatives, pharmacokinetic studies have been conducted in animal models such as Sprague-Dawley rats. nih.gov These studies typically involve administering the compound via a specific route (e.g., intraperitoneal injection) and then collecting blood samples at various time points. nih.gov Analysis of these samples allows for the determination of key PK parameters, including the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), which reflects the total drug exposure. nih.gov
For instance, a novel benzothiazole analogue was found to be metabolically stable in both rat and human liver microsomes and exhibited excellent brain penetration in rats, with an AUC ratio of brain to plasma greater than 3. nih.gov Such information is critical for assessing the compound's potential to reach its target site of action in sufficient concentrations.
Pharmacodynamic assessments are often integrated with efficacy studies. For example, in the carrageenan-induced paw edema model, the reduction in paw volume over time in response to treatment provides a measure of the compound's pharmacodynamic effect on inflammation. nih.gov
Table 3: Representative Pharmacokinetic Parameters for a Benzothiazole Analog in Rats
| Parameter | Value | Significance | Reference |
| Administration Route | Intraperitoneal (i.p.) | A common route for preclinical evaluation. | nih.gov |
| Brain/Plasma AUC Ratio | > 3 | Indicates excellent penetration of the blood-brain barrier. | nih.gov |
| Metabolic Stability | High in rat and human liver microsomes | Suggests a lower likelihood of rapid metabolism and a potentially longer duration of action. | nih.gov |
Future Perspectives and Research Directions for 1 2 Chlorobenzo D Thiazol 6 Yl Ethanone
Prospects for Novel Therapeutic Agent Development Based on the Chemical Compound
The inherent biological activity associated with the benzothiazole (B30560) nucleus makes 1-(2-chlorobenzo[d]thiazol-6-yl)ethanone a promising platform for developing new drugs. Derivatives of the benzothiazole scaffold have demonstrated significant potential as anticancer, anti-inflammatory, anticonvulsant, and neuroprotective agents. pcbiochemres.comnih.govresearchgate.net The strategic modification of the this compound core can lead to the discovery of next-generation therapeutics with improved potency and selectivity for various biological targets.
Rational drug design provides a systematic approach to optimizing a lead compound like this compound. By leveraging an understanding of its structure-activity relationships (SAR), medicinal chemists can introduce targeted modifications to enhance therapeutic effects while minimizing off-target toxicity.
Key strategies for designing optimized analogs include:
Modification of the 2-position: The chlorine atom is a versatile handle for nucleophilic substitution reactions. Replacing it with various amines, thiols, or other nucleophiles can dramatically alter the compound's biological profile. For instance, creating 2-anilinopyridinyl-benzothiazole Schiff bases has led to the development of potent antimitotic agents that disrupt microtubule dynamics. nih.gov
Derivatization of the 6-acetyl group: The ketone of the acetyl group can be transformed into a wide range of functional groups, such as oximes, hydrazones, or Schiff bases, or reduced to an alcohol. These changes can influence the molecule's polarity, hydrogen bonding capacity, and steric profile, thereby affecting its interaction with biological targets.
Substitution on the benzene (B151609) ring: Introducing additional substituents onto the benzene portion of the benzothiazole ring can fine-tune the electronic and lipophilic properties of the molecule, which may enhance binding affinity and improve pharmacokinetic properties.
The goal of this rational design process is to create analogs with superior performance. For example, in a series of benzothiazole-based thiazolidinones, the inclusion of a chloro group on an attached benzylidene moiety was shown to improve activity against bacterial strains and enhance aldose reductase inhibition. nih.gov Similarly, molecular modeling has guided the design of benzothiazole Schiff bases with better binding energies to tubulin than existing agents, leading to the synthesis of compounds with significant antiproliferative activity. nih.gov
Strategies for Addressing Emerging Challenges in Drug Discovery (e.g., Antimicrobial Resistance)
Antimicrobial resistance (AMR) is a critical global health threat, necessitating the urgent discovery of new antibacterial and antifungal agents. The benzothiazole scaffold is a well-established pharmacophore in the development of antimicrobials. mdpi.comnih.gov Derivatives have shown activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant bacterial strains.
Future strategies involving analogs of this compound to combat AMR include:
Inhibition of Novel Bacterial Targets: Research is focused on designing benzothiazole derivatives that inhibit essential and novel bacterial enzymes. Targets such as DNA gyrase, dihydropteroate (B1496061) synthase (DHPS), and MurB reductase are being actively explored. mdpi.comnih.gov For example, certain benzothiazole derivatives have shown potent inhibition of DNA gyrase B, with MIC values comparable to the antibiotic ciprofloxacin (B1669076). nih.gov
Development of Biofilm Inhibitors: Bacteria within biofilms are notoriously resistant to conventional antibiotics. nih.gov Benzothiazole compounds have been identified that possess anti-biofilm activity, often by targeting bacterial communication systems like two-component systems (e.g., Gac/Rsm). nih.gov
Antibiotic Synergists: Instead of killing bacteria directly, some compounds can work synergistically with existing antibiotics, restoring their efficacy against resistant strains. A novel benzothiazole derivative, SN12, was shown to enhance the antibacterial effects of tobramycin, vancomycin, and ciprofloxacin by 100- to 1000-fold in a mouse infection model. nih.gov This represents a groundbreaking approach to overcoming resistance.
Table 1: Examples of Antimicrobial Activity in Benzothiazole Derivatives
| Derivative Class | Target Organism/Enzyme | Key Findings | Reference |
|---|---|---|---|
| Benzothiazole-based thiazolidinones | S. aureus, B. subtilis | Compound with a 4-chloro substitution showed highest aldose reductase inhibition (IC50 = 3.99 µM) and antibacterial action. | nih.gov |
| Benzothiazole-acetamide derivatives | Enterococcus faecalis (DNA gyrase B) | Potent DNA gyrase inhibition (IC50 = 9.5 nM) and antibacterial activity (MIC = 3.13 µM). | nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides | Mycobacterium tuberculosis | Compounds 5b, 5d, and 5h exhibited potent inhibition with MIC values of 1.6 µg/mL. | nih.gov |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) derivatives | S. aureus, E. coli, C. albicans | Triazolo-thiadiazole derivatives showed good inhibition at 12.5–100 µg/mL. | tandfonline.com |
| Benzothiazole derivative SN12 | Pseudomonas aeruginosa | Acted as an antibacterial synergist, enhancing ciprofloxacin's effect by 1000-fold. | nih.gov |
Exploration of New Biological Targets and Pathways for Therapeutic Intervention
While benzothiazoles are known for their anticancer and antimicrobial properties, the therapeutic potential of the this compound scaffold is far from fully realized. A key future direction is the systematic screening of its derivatives against a wider range of biological targets to uncover novel therapeutic applications.
Promising areas for exploration include:
Neurodegenerative Diseases: Alzheimer's disease and other neurodegenerative conditions are multifactorial. The development of multi-target-directed ligands (MTDLs) is a promising strategy. Benzothiazole derivatives have been designed as MTDLs that interact with multiple targets relevant to Alzheimer's, such as histamine (B1213489) H3 receptors, acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B). nih.gov
Metabolic Disorders: The benzothiazole nucleus is being investigated for the management of diabetes. Derivatives have shown antiglycation activity, suggesting a role in preventing diabetic complications. eurekaselect.com
Viral Infections: Given the structural diversity and broad biological activity of heterocyclic compounds, screening benzothiazole libraries against viral targets (e.g., proteases, polymerases) could yield new antiviral agents. mdpi.com
Kinase Inhibition: Many cancers are driven by aberrant kinase activity. The 2-aminothiazole (B372263) scaffold, closely related to benzothiazole, is a component of clinically approved kinase inhibitors like Dasatinib. nih.gov This suggests that derivatives of this compound could be developed as potent and selective kinase inhibitors.
Table 2: Diverse Biological Targets of Benzothiazole Derivatives
| Biological Target | Therapeutic Area | Example Activity | Reference |
|---|---|---|---|
| Tubulin | Cancer | A Schiff base derivative (4y) showed potent antiproliferative activity (GI50 = 3.8 µM) by inhibiting tubulin polymerization. | nih.gov |
| Histamine H3 Receptor, AChE, MAO-B | Alzheimer's Disease | A multitargeting derivative (3s) showed high affinity for H3R (Ki = 0.036 µM) and moderate inhibition of AChE and MAO-B. | nih.gov |
| DNA Gyrase B | Bacterial Infections | A derivative (19a) showed potent enzyme inhibition with an IC50 of 9.5 nM. | nih.gov |
| Heat Shock Protein 90 (Hsp90) | Cancer, Inflammation | 2-Mercaptobenzothiazole derivatives are known inhibitors of Hsp90. | nih.gov |
| Dihydropteroate Synthase (DHPS) | Bacterial Infections | Novel benzothiazole-sulfonamide compounds were designed as DHPS inhibitors. | mdpi.com |
Application of Integrated Experimental and Computational Approaches in Benzo[d]thiazole Research
The synergy between experimental synthesis and computational modeling has revolutionized drug discovery. nih.gov For a scaffold like this compound, this integrated approach is essential for accelerating the development of new drug candidates. Computational methods allow for the rapid in silico screening of virtual libraries of derivatives, prioritizing compounds with the highest predicted activity and best safety profiles for synthesis and testing. researchgate.net
Key integrated approaches include:
Molecular Docking: This technique predicts how a molecule binds to the active site of a target protein. It has been used extensively to understand the binding modes of benzothiazole derivatives with targets like DNA gyrase, tubulin, and various enzymes, providing insights that guide the rational design of more potent inhibitors. nih.govnih.gov
Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.comresearchgate.net These properties correlate with the reactivity and stability of the compounds and can help explain observed biological activities. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. excli.de These models can predict the activity of newly designed, unsynthesized analogs, helping to focus synthetic efforts on the most promising candidates. excli.de
This integrated workflow, where computational predictions guide experimental work and experimental results refine computational models, creates a powerful feedback loop. It enhances the efficiency of the drug discovery process, reduces costs, and increases the probability of success in developing novel therapeutics from the this compound scaffold. researchgate.netexcli.de
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone, and how is purity ensured?
- Methodology : The synthesis typically involves multi-step reactions, starting with halogenation of the benzo[d]thiazole core followed by Friedel-Crafts acylation. For example, intermediates may be prepared via chlorination using agents like POCl₃, followed by acetylation under controlled conditions with AlCl₃ as a catalyst . Purification often employs recrystallization from ethanol or THF mixtures, and HPLC is used to confirm ≥95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern on the benzo[d]thiazole ring and the acetyl group. Mass spectrometry (MS) with electron ionization validates the molecular ion peak (e.g., m/z 200.14 for C₉H₆ClNOS) . Infrared (IR) spectroscopy identifies key functional groups like C=O (1680–1700 cm⁻¹) and C-Cl (550–600 cm⁻¹) .
Q. What are common impurities in synthesized batches, and how are they detected?
- Methodology : Residual solvents (e.g., dichloromethane) and unreacted intermediates (e.g., 2-chlorobenzo[d]thiazole derivatives) are typical impurities. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) with UV detection are used for quantification. Reference standards for impurities like 3-hydroxyacetophenone analogs can guide identification .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodology : Systematic variation of catalysts (e.g., switching from AlCl₃ to FeCl₃ for milder conditions) and solvents (e.g., using THF instead of DCM) can enhance selectivity. Kinetic studies via in-situ IR or reaction calorimetry help identify optimal temperature and stoichiometry . Hydrogenation steps may require Pd/C catalysts under 35 psi H₂ to minimize over-reduction .
Q. How do researchers resolve contradictions in spectral data for structural analogs?
- Methodology : For ambiguous NMR signals (e.g., overlapping peaks in diastereomeric mixtures), advanced techniques like 2D-COSY or NOESY are employed. X-ray crystallography provides definitive structural confirmation, as seen in studies of related ethanone derivatives . Computational tools (e.g., DFT calculations) predict vibrational frequencies to cross-validate IR data .
Q. What mechanisms underlie the compound’s reported antimicrobial activity?
- Methodology : Molecular docking studies with bacterial enzymes (e.g., DNA gyrase) suggest competitive inhibition via binding to the ATPase domain. In vitro assays using MIC (Minimum Inhibitory Concentration) protocols validate activity against Gram-positive strains. ADMET predictions (e.g., Lipinski’s rule compliance) further assess pharmacokinetic feasibility .
Q. How are impurities profiled and quantified to meet regulatory standards?
- Methodology : For pharmacopeial compliance, LC-MS/MS with multiple reaction monitoring (MRM) detects trace impurities (e.g., benzothiazole byproducts). Method validation follows ICH guidelines, ensuring precision (RSD <2%) and accuracy (spike recovery 95–105%). Reference materials like 1-(3-hydroxyphenyl)ethanone are used as calibrants .
Q. What structural modifications enhance bioactivity while maintaining stability?
- Methodology : Introducing electron-withdrawing groups (e.g., -CF₃ at the 4-position) improves metabolic stability. Comparative studies of analogs like 1-(2,2-difluorobenzo[d]dioxol-5-yl)ethanone reveal enhanced logP values (from 2.1 to 2.8), correlating with increased blood-brain barrier penetration . Stability under oxidative stress is tested via forced degradation (e.g., H₂O₂ exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
